Liposome

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Artificial, single or multilaminar vesicles (made from lecithins or other lipids) that are used for the delivery of a variety of biological molecules or molecular complexes to cells, for example, drug delivery and gene transfer. They are also used to study membranes and membrane proteins.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Delivery Systems

Liposomes serve as effective drug carriers due to their ability to encapsulate therapeutic agents, enhancing their solubility and bioavailability. They are utilized in the delivery of a wide range of drugs, including anticancer agents, antibiotics, and anti-inflammatory medications. The advantages of liposomal formulations include:

- Targeted Delivery : Liposomes can be engineered to target specific tissues or cells, improving therapeutic efficacy while minimizing side effects.

- Controlled Release : They allow for sustained release of drugs over time, reducing the frequency of administration.

Case Study: Cancer Therapy

A study demonstrated that liposomes modified with specific ligands could significantly enhance the accumulation of drugs in tumor tissues. This targeted approach improved the therapeutic outcomes in mouse models of breast and brain cancers by facilitating better drug penetration into tumor cells while reducing systemic toxicity .

Gene Therapy

Liposomes are increasingly being used in gene therapy to deliver nucleic acids such as DNA and small interfering RNA (siRNA). Cationic liposomes facilitate the complexation with negatively charged nucleic acids, enhancing cellular uptake.

Case Study: Wrapped Liposomes

Recent advancements have led to the development of "wrapped liposomes" that improve gene delivery efficiency. These liposomes have shown promise in preclinical studies for delivering genetic material to target cells effectively .

Cosmetic Applications

In the cosmetics industry, liposomes are employed to enhance the delivery of active ingredients through the skin barrier. Their ability to encapsulate moisturizers, vitamins, and other beneficial compounds allows for deeper penetration into the skin layers.

- Benefits :

- Improved stability of active ingredients.

- Enhanced skin absorption and efficacy.

Example : Liposomal formulations are used in anti-aging creams and serums to deliver peptides and antioxidants directly to skin cells .

Food Industry

Liposomes are utilized in food technology to encapsulate flavors, vitamins, and other bioactive compounds. This application enhances the stability and bioavailability of sensitive ingredients.

- Advantages :

- Increased dispersion and absorption.

- Protection against degradation during processing and storage.

Example : Encapsulation of omega-3 fatty acids in liposomes improves their stability in food products .

Agricultural Applications

In agriculture, liposomes are used for the controlled release of pesticides and fertilizers. Their ability to encapsulate active ingredients allows for targeted application, reducing environmental impact.

- Applications :

- Delivery systems for herbicides.

- Veterinary applications for drug delivery in livestock.

Summary Table: Applications of Liposomes

| Application Area | Key Benefits | Notable Examples |

|---|---|---|

| Pharmaceutical | Targeted delivery, controlled release | Cancer therapy using targeted liposomal drugs |

| Gene Therapy | Enhanced nucleic acid delivery | Wrapped liposomes for gene therapy |

| Cosmetics | Improved ingredient stability and absorption | Anti-aging creams with liposomal peptides |

| Food Industry | Enhanced stability and bioavailability | Omega-3 fatty acids encapsulated in liposomes |

| Agriculture | Controlled release of pesticides | Veterinary drug delivery systems |

Analyse Chemischer Reaktionen

Chemical Composition of Liposomes

Liposomes are primarily made from:

-

Phospholipids : These are the main structural components, typically derived from natural sources like egg yolk or soybeans. Common phospholipids include phosphatidylcholine and phosphatidylethanolamine.

-

Cholesterol : Often incorporated to enhance membrane stability and fluidity, cholesterol can constitute up to 30% of the total lipid content in liposomes.

-

Additives : Various other lipids and polymers, such as polyethylene glycol (PEG), can be included to modify the liposome's properties, such as circulation time and stability in biological environments.

Table 1: Common Lipid Components in this compound Formulation

| Component | Function | Example |

|---|---|---|

| Phospholipids | Structural integrity | Soybean phosphatidylcholine |

| Cholesterol | Membrane stabilization | Cholesterol |

| Polyethylene glycol | Increased circulation time | PEG-lipid |

| Cationic lipids | Enhanced cellular uptake | DOTAP |

Chemical Reactions Involving Liposomes

Liposomes undergo various chemical reactions that can be utilized for their modification and functionalization:

Surface Modification

Surface modification of liposomes is crucial for enhancing their targeting capabilities and stability. This can be achieved through:

-

Covalent Bond Formation : Glycerophospholipids can undergo covalent reactions to attach targeting ligands or drugs directly to the this compound surface.

-

Non-Covalent Adsorption : Molecules can be adsorbed onto the this compound surface without forming covalent bonds, allowing for reversible interactions.

Encapsulation of Active Agents

Liposomes can encapsulate drugs or other active agents through:

-

Passive Encapsulation : During this compound formation, drugs can be included in the aqueous core or intercalated within the lipid bilayer.

-

Chemical Reactions : Some large guest molecules can be incorporated into liposomes via chemical reactions that occur within the lipid membrane, such as Diels-Alder reactions which allow for stable incorporation of fullerene derivatives .

Triggered Release Mechanisms

Liposomes can be engineered to release their contents in response to specific stimuli:

-

Thermo-sensitive Liposomes : Designed to release drugs at elevated temperatures, these liposomes utilize phase transition properties of their lipid components .

-

pH-sensitive Liposomes : These release their cargo when exposed to acidic environments, a property useful for targeting tumor tissues .

-

Light-sensitive Liposomes : Incorporating photosensitizers that generate reactive oxygen species upon light exposure can trigger drug release by destabilizing the lipid bilayer .

Table 2: Mechanisms for Triggered Drug Release from Liposomes

| Mechanism | Trigger Type | Example |

|---|---|---|

| Thermo-sensitive | Temperature | DPPC-based formulations |

| pH-sensitive | pH Change | DOPE-modified liposomes |

| Light-sensitive | Light Exposure | Photosensitizer-containing |

Research Findings on Liposomal Reactions

Recent studies have highlighted various aspects of liposomal chemistry and their applications:

Functionalization Strategies

Research has focused on modifying liposomal surfaces to enhance drug delivery efficiency. For instance, PEGylation improves circulation time by reducing opsonization by the immune system .

Enzyme Nanoreactors

Innovative approaches have utilized liposomes as nanoreactors for enzyme-catalyzed reactions. These systems enhance therapeutic efficacy by compartmentalizing enzymatic reactions within the liposomal structure, effectively consuming tumor nutrients and producing cytotoxic species .

Protein Corona Formation

Studies have shown that the interaction between liposomal surfaces and blood proteins forms a "corona" that influences pharmacokinetics and biodistribution of drug-loaded liposomes. The composition of this corona varies based on the lipid formulation used .

Eigenschaften

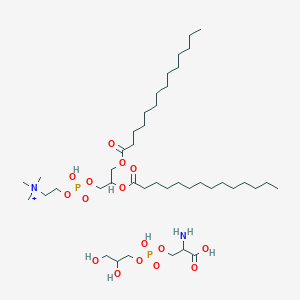

Molekularformel |

C42H87N2O16P2+ |

|---|---|

Molekulargewicht |

938.1 g/mol |

IUPAC-Name |

2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid;2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C36H72NO8P.C6H14NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2;7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h34H,6-33H2,1-5H3;4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/p+1 |

InChI-Schlüssel |

QJXMNTADRISWDL-UHFFFAOYSA-O |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.C(C(COP(=O)(O)OCC(C(=O)O)N)O)O |

Synonyme |

Liposome Liposome, Ultra-deformable Liposome, Ultradeformable Liposomes Liposomes, Ultra deformable Liposomes, Ultra-deformable Liposomes, Ultradeformable Niosome Niosomes Transferosome Transferosomes Ultra-deformable Liposome Ultra-deformable Liposomes Ultradeformable Liposome Ultradeformable Liposomes |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.